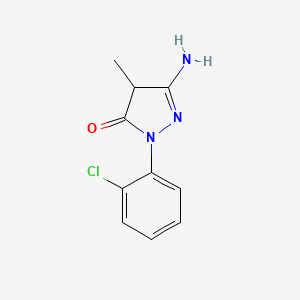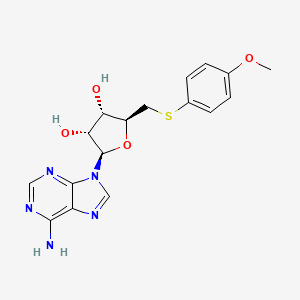![molecular formula C15H10Cl2N2S B12918695 4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline CAS No. 7147-20-8](/img/structure/B12918695.png)
4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-Dichlorobenzyl)thio)cinnoline is a chemical compound with the molecular formula C15H10Cl2N2S. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of the 3,4-dichlorobenzylthio group attached to the cinnoline ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzyl)thio)cinnoline typically involves the reaction of cinnoline with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of 4-((3,4-Dichlorobenzyl)thio)cinnoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dichlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the thioether group to a thiol.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, ammonia.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, thiols.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
4-((3,4-Dichlorobenzyl)thio)cinnoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-((3,4-Dichlorobenzyl)thio)cinnoline can be compared with other cinnoline derivatives and thioether-containing compounds. Similar compounds include:
4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline: A compound with two 3,4-dichlorobenzylthio groups attached to the cinnoline ring.
4-((3,4-Dichlorophenyl)methyl)thio)cinnoline: A similar compound with a different substitution pattern on the benzyl group.
The uniqueness of 4-((3,4-Dichlorobenzyl)thio)cinnoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7147-20-8 |
|---|---|
Molecular Formula |
C15H10Cl2N2S |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-12-6-5-10(7-13(12)17)9-20-15-8-18-19-14-4-2-1-3-11(14)15/h1-8H,9H2 |
InChI Key |
WIMXWOZSJQVNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




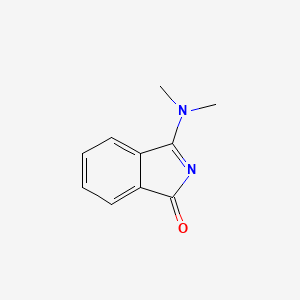
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
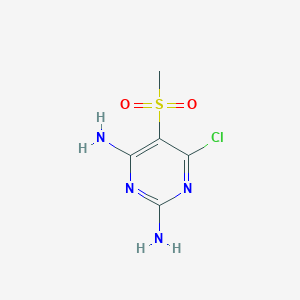
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)

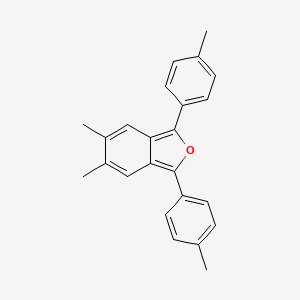
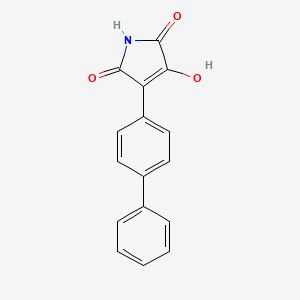
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)

